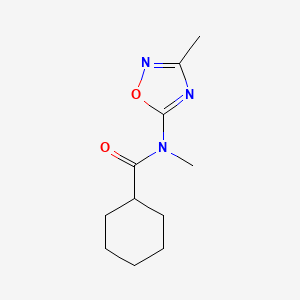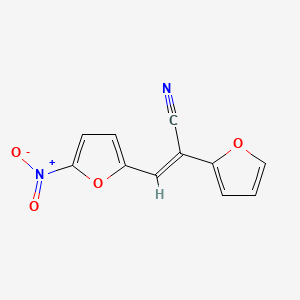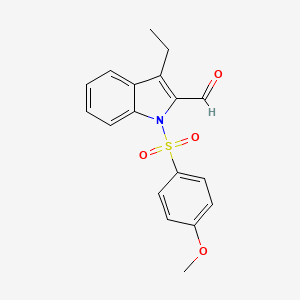
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a chlorophenyl group and a dihydroxyphenyl group attached to an isobenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the isobenzofuran core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and advanced purification techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isobenzofuran derivatives.
Substitution: Substituted isobenzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a different hydroxyl group position.
3-(3-Bromophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-3-(2,5-dihydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a different hydroxyl group position.
Uniqueness
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one is unique due to the specific positioning of the chlorophenyl and dihydroxyphenyl groups on the isobenzofuran core
Propriétés
Numéro CAS |
6310-70-9 |
|---|---|
Formule moléculaire |
C20H13ClO4 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO4/c21-13-5-3-4-12(10-13)20(17-9-8-14(22)11-18(17)23)16-7-2-1-6-15(16)19(24)25-20/h1-11,22-23H |
Clé InChI |
MGYDDOAZLZWSLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)








![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
